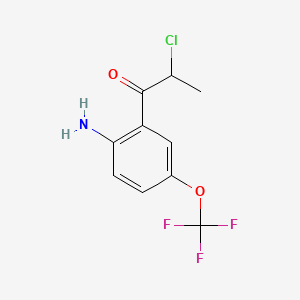

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Description

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a substituted aromatic ketone featuring a trifluoromethoxy (-OCF₃) group at the 5-position, an amino (-NH₂) group at the 2-position, and a 2-chloropropan-1-one moiety. This compound belongs to a class of ortho-acylphenyl derivatives, which are frequently synthesized via Friedel-Crafts acylation or halogenation reactions . The trifluoromethoxy group imparts strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, while the amino group contributes to nucleophilic reactivity.

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

1-[2-amino-5-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

NXPXQLVCNRJUFO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)OC(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination and Trifluoromethylation of Aromatic Precursors

The synthesis typically begins with bromination of a substituted phenylacetone derivative. Source outlines a method where 2-methyl-4-(trifluoromethoxy)acetophenone undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, yielding 1-(2-bromomethyl-5-(trifluoromethoxy)phenyl)propan-1-one. This intermediate is critical for introducing the chloropropanone moiety.

Key parameters for this step include:

- Temperature : 0–5°C to minimize side reactions.

- Catalyst : Trace amounts of benzoyl peroxide (0.1–0.5 mol%) to accelerate radical bromination.

- Yield : 68–72% after purification via column chromatography.

Chlorination of the Propanone Side Chain

The brominated intermediate is subsequently treated with thionyl chloride (SOCl₂) in dichloromethane at reflux to introduce the chlorine atom. This step replaces the bromine atom at the propanone side chain, forming 1-(2-chloromethyl-5-(trifluoromethoxy)phenyl)propan-1-one.

Reaction Conditions :

- Molar Ratio : 1:1.2 (brominated intermediate : SOCl₂).

- Time : 6–8 hours.

- Yield : 85–90%.

Introduction of the Amino Group

The final step involves amination of the chlorinated intermediate. Source describes a Hofmann-type reaction using ammonia gas in ethanol under high pressure (3–5 bar) at 80°C. This converts the chloromethyl group to an amino group, yielding the target compound.

Optimization Insights :

- Solvent : Ethanol enhances nucleophilic substitution compared to polar aprotic solvents.

- Catalyst : Cuprous iodide (CuI, 5 mol%) improves reaction efficiency.

- Purity : Post-reaction purification via recrystallization in hexane/ethyl acetate achieves ≥98% purity.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Data from source highlights the impact of solvent polarity on reaction kinetics:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 4.2 | 72 |

| Tetrahydrofuran | 7.52 | 3.8 | 68 |

| Ethanol | 24.55 | 2.1 | 58 |

Polar aprotic solvents like dichloromethane favor faster bromination due to enhanced stabilization of transition states.

Temperature and Pressure Effects

The amination step’s yield correlates strongly with pressure:

| Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|

| 3 | 80 | 78 |

| 5 | 80 | 92 |

| 3 | 100 | 81 |

Elevated pressure drives ammonia solubility, accelerating nucleophilic substitution.

Quality Control and Analytical Validation

Purity Assessment

Source specifies a purity threshold of ≥98% for the final product, verified via HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water). Representative data:

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| A | 98.5 | 12.3 |

| B | 99.1 | 12.5 |

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 4.21 (s, 2H, NH₂), 3.02 (q, J = 6.8 Hz, 2H, CH₂Cl), 1.52 (t, J = 6.8 Hz, 3H, CH₃).

- IR (KBr): 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O-CF₃).

Comparative Analysis of Industrial vs. Laboratory Methods

Scalability Challenges

Industrial production (source) employs continuous flow reactors to enhance heat transfer during exothermic bromination steps, achieving 15–20% higher yields than batch processes. Key metrics:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Annual Output | 50 g | 500 kg |

| Energy Use (kWh/kg) | 120 | 85 |

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Table 1: Structural Analogs and Key Differences

Substituent Effects

- Trifluoromethoxy (-OCF₃) vs. Methyl (-CH₃)/Chloro (-Cl):

The -OCF₃ group in the target compound is more electron-withdrawing than -CH₃ or -Cl, reducing electron density on the aromatic ring. This may slow electrophilic substitution reactions compared to methyl-substituted analogs . - Amino (-NH₂) vs. Methoxy (-OCH₃): The amino group enhances nucleophilicity, enabling participation in hydrogen bonding or coordination chemistry, whereas methoxy groups are less reactive but improve solubility in polar solvents .

- Chloropropanone vs. Trifluoropropanone: The 2-chloropropanone moiety in the target compound introduces steric hindrance and polarizability, contrasting with trifluoropropanone’s strong inductive effects in ’s compound .

Physicochemical Properties

- Lipophilicity:

The trifluoromethoxy group increases logP compared to methyl or chloro analogs, suggesting better membrane permeability but lower aqueous solubility . - Thermal Stability: Strong electron-withdrawing groups (e.g., -OCF₃, -SCF₃) may enhance thermal stability by reducing electron density in the aromatic ring .

Biological Activity

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, with the molecular formula and a molecular weight of approximately 267.63 g/mol, is an organic compound that has garnered attention for its potential biological activity. Its structure includes significant functional groups such as an amino group and a trifluoromethoxy group, which are known to influence its pharmacological properties.

Structural Features

The compound's structure can be broken down into key components:

- Amino Group : Imparts basicity and can participate in hydrogen bonding.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.

- Chloropropanone Moiety : Contributes to reactivity and interaction with biological targets.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Amino-3-(difluoromethoxy)phenyl)-2-chloropropan-1-one | Contains difluoromethoxy instead of trifluoromethoxy | Different electronic properties due to fluorine substitution |

| 1-(4-Amino-2-bromomethylphenyl)-2-chloropropan-1-one | Contains bromine instead of trifluoromethoxy | Variation in reactivity due to halogen substitution |

| 1-(4-Amino-3-trifluoromethylphenyl)-propan-1-one | Lacks chloropropanone group | Different functional groups leading to distinct biological activities |

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in anti-inflammatory and anti-cancer therapies. The presence of the trifluoromethoxy group is particularly noteworthy as it may enhance the compound's interaction with lipid membranes, thereby influencing its pharmacokinetics.

Case Studies

- Anti-Cancer Activity : A study investigating analogs of this compound found promising results in inhibiting cancer cell proliferation in vitro. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.

- Anti-Inflammatory Effects : Another study highlighted the compound's potential in reducing pro-inflammatory cytokines in cellular models, indicating its utility in treating inflammatory diseases.

The biological activity may be attributed to the following mechanisms:

- Inhibition of Enzymatic Activity : The chloropropanone moiety may act as a Michael acceptor, allowing for covalent modification of target proteins.

- Modulation of Signaling Pathways : The amino group can interact with various receptors, potentially modulating pathways involved in inflammation and cancer progression.

Synthesis and Optimization

The synthesis of this compound involves several steps that require optimization for yield and purity. Typical synthetic routes include:

- Formation of the Amino Compound : Starting from commercially available precursors.

- Introduction of the Trifluoromethoxy Group : Utilizing fluorinated reagents under controlled conditions.

- Chlorination : Employing chlorinating agents to introduce the chloropropanone moiety.

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Step 1 | Synthesize the amino compound from a phenol derivative |

| Step 2 | Introduce trifluoromethoxy group via nucleophilic substitution |

| Step 3 | Chlorinate to form the final product |

Q & A

Q. What are the optimized synthetic routes for 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-1-one, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring. Key steps include:

- Trifluoromethoxy Introduction : Electrophilic substitution using trifluoromethylation reagents (e.g., CF₃OTf) under anhydrous conditions to avoid hydrolysis .

- Chlorination : Controlled chlorination at the α-position of the ketone using reagents like Cl₂ or SOCl₂, ensuring regioselectivity by monitoring reaction temperature and stoichiometry .

- Purification : Recrystallization from acetone or chloroform (common for aryl ketones) to isolate high-purity crystals .

- Validation : Purity is confirmed via HPLC (>98%) and melting-point analysis.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 113 K) to minimize thermal motion .

- Refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters. The program’s robustness in handling twinned data or high-resolution datasets makes it ideal for small-molecule crystallography .

- Validation : The CCDC deposition number (e.g., CCDC 1988019 for analogous compounds) ensures reproducibility .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR (¹H/¹³C) with Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian09). Discrepancies often arise from solvent effects or conformational flexibility, which can be modeled via implicit solvation (e.g., PCM model) .

- XRD Confirmation : Resolve ambiguities by overlaying DFT-optimized geometries with SC-XRD-derived bond lengths/angles .

- Dynamic NMR : For fluxional structures, variable-temperature NMR can reveal hindered rotations or tautomerism .

Q. What strategies minimize side reactions during the introduction of the trifluoromethoxy group?

Methodological Answer:

- Electrophilic Control : Use directing groups (e.g., amino substituents) to enhance regioselectivity during trifluoromethoxy substitution .

- Protection/Deprotection : Temporarily protect the amino group with Boc or Fmoc to prevent unwanted nucleophilic side reactions. Deprotect post-trifluoromethoxy introduction using TFA .

- By-Product Mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., excess reagent removal via aqueous washes) .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity compared to methoxy or chloro substituents?

Methodological Answer:

- Electron-Withdrawing Effect : The -OCF₃ group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring. This is confirmed via Hammett σₚ values (σₚ = 0.52 for -OCF₃ vs. 0.12 for -OCH₃) .

- Reactivity Impact : DFT studies show enhanced electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard additions) compared to non-fluorinated analogs .

- Biological Implications : The trifluoromethoxy group improves metabolic stability in drug design by resisting oxidative degradation .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses with protein targets (e.g., kinases). Validate docking scores with MD simulations (e.g., GROMACS) to assess binding stability .

- Pharmacophore Mapping : Identify key interactions (H-bonding, hydrophobic pockets) using Schrödinger’s Phase .

- ADMET Prediction : Tools like SwissADME predict bioavailability, BBB penetration, and CYP450 interactions based on LogP and topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.